Griseophenone B -

Griseophenone B

Catalog Number: EVT-1594258
CAS Number:
Molecular Formula: C16H15ClO6
Molecular Weight: 338.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Griseophenone B is a member of benzophenones.
Overview

Griseophenone B is a significant compound in the biosynthetic pathway of griseofulvin, a polyketide antibiotic. It is primarily produced by certain fungi, particularly Penicillium species, and plays a crucial role in the formation of the grisan core structure that ultimately leads to the synthesis of griseofulvin. Understanding the properties and synthesis of griseophenone B is essential for exploring its applications in medicine and agriculture.

Source

Griseophenone B is derived from the fungal species Penicillium griseofulvum and Penicillium aethiopicum, which possess the griseofulvin biosynthetic gene cluster. This cluster includes several genes responsible for the enzymatic conversion of simple precursors into complex polyketides, including griseophenone B .

Classification

Griseophenone B belongs to a class of compounds known as benzophenones, which are characterized by their two aromatic rings connected by a carbonyl group. These compounds are often involved in various biological activities, including antimicrobial properties.

Synthesis Analysis

Methods

The biosynthesis of griseophenone B involves several enzymatic steps:

  1. Initiation: The process begins with the nonreducing polyketide synthase (GsfA), which catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form a heptaketide backbone known as benzophenone 5a .
  2. Methylation: The intermediate benzophenone undergoes methylation by O-methyltransferases (GsfB and GsfC), producing griseophenone C .
  3. Chlorination: Griseophenone C is then chlorinated by halogenase GsfI to form griseophenone B .
  4. Formation of Grisan Core: Finally, phenol oxidative activity mediated by GsfF converts griseophenone B into the grisan core, which is a precursor for griseofulvin.

Technical Details

The enzymatic reactions involved in synthesizing griseophenone B utilize various cofactors and substrates, including S-adenosylmethionine for methylation and molecular oxygen for chlorination. The specificity of each enzyme ensures that the correct modifications occur at each step of the pathway .

Molecular Structure Analysis

Structure

Griseophenone B features a complex molecular architecture typical of benzophenones, with two aromatic rings connected via a carbonyl group. Its structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₃ClO₃
  • Molecular Weight: 288.71 g/mol

Data

The structural elucidation of griseophenone B has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its chlorinated nature and functional groups .

Chemical Reactions Analysis

Reactions

Griseophenone B participates in several key reactions within its biosynthetic pathway:

  1. Methylation: The conversion from benzophenone 5a to griseophenone C involves O-methylation at specific hydroxyl groups.
  2. Chlorination: The transformation from griseophenone C to griseophenone B involves electrophilic aromatic substitution, where chlorine replaces hydrogen on the aromatic ring.
  3. Oxidative Conversion: Griseophenone B is further oxidized to form the core structure necessary for subsequent transformation into griseofulvin.

Technical Details

These reactions are facilitated by specific enzymes that ensure regioselectivity and stereochemistry are maintained throughout the biosynthetic process .

Mechanism of Action

Process

The mechanism by which griseophenone B exerts its biological effects is closely related to its structural characteristics. As an intermediate in the synthesis of griseofulvin, it contributes to antifungal activity by disrupting fungal cell division and function.

Data

Research indicates that compounds like griseophenone B can inhibit fungal growth through interference with microtubule formation during cell division, although specific data on its direct action are still under investigation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Griseophenone B typically appears as a yellow crystalline solid.
  • Melting Point: Specific melting point data are not widely reported but can be expected to fall within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Griseophenone B is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that its stability and solubility characteristics make it suitable for various applications in organic synthesis and pharmaceutical formulations .

Applications

Griseophenone B has several scientific uses, primarily due to its role as an intermediate in the production of griseofulvin:

  • Antifungal Agent: As part of the biosynthetic pathway leading to griseofulvin, it contributes to antifungal therapies used against dermatophyte infections.
  • Research Tool: It serves as a valuable compound for studying polyketide biosynthesis and enzyme specificity within fungal systems.
  • Potential Agricultural Use: Its antifungal properties may extend to agricultural applications for protecting crops against fungal pathogens.
Biosynthesis Pathways of Griseophenone B in Fungal Secondary Metabolism

Role of Griseophenone B in the Polyketide Biosynthetic Pathway of Griseofulvin

Griseophenone B (C₁₅H₁₃ClO₄) represents a pivotal benzophenone intermediate in the biosynthetic pathway leading to the antifungal agent griseofulvin. This specialized metabolite originates from a heptaketide backbone synthesized by a non-reducing polyketide synthase (NR-PKS) designated GsfA. Through a meticulously coordinated enzymatic process, GsfA combines one acetyl-CoA starter unit with six malonyl-CoA extender units to form the fundamental benzophenone scaffold norlichexanthone (5a). This initial benzophenone undergoes sequential modifications including methylation and halogenation to ultimately yield griseofulvin [1] [4].

The structural transformation from the linear polyketide chain to the benzophenone architecture involves precise cyclization events mediated by GsfA's catalytic domains. The ketosynthase (KS) domain facilitates carbon-carbon bond formation, while the malonyl-CoA:ACP transacylase (AT) loads extender units onto the acyl carrier protein (ACP). Crucially, the product template (PT) domain orchestrates the first aldol-type cyclization (C8–C13), establishing the benzophenone nucleus. Remarkably, GsfA accomplishes the subsequent Claisen-like cyclization (C1–C6) without a dedicated thioesterase domain, representing an unusual cyclization mechanism in fungal polyketide biosynthesis [1] [4].

Griseophenone B emerges downstream of enzymatic methylation events catalyzed by O-methyltransferases GsfB and GsfC. These enzymes methylate phenolic hydroxyl groups on the nascent benzophenone, yielding griseophenone C. Biochemical studies demonstrate that methylation at the 9-OH position is particularly critical as it prevents an off-pathway dehydration reaction that would otherwise shunt the pathway toward xanthone formation (e.g., norlichexanthone), rendering the benzophenone unavailable for griseofulvin biosynthesis [1] [4].

Table 1: Key Intermediates in Griseofulvin Biosynthesis Precursor to Griseophenone B

IntermediateChemical DesignationMolecular FormulaEnzymatic TransformationsBiological Significance
Benzophenone 5aNorlichexanthone precursorC₁₄H₁₂O₅GsfA-catalyzed cyclizationInitial benzophenone scaffold
Griseophenone C4,6-Dihydroxy-2-methoxy-3-methylbenzophenoneC₁₅H₁₄O₅Sequential methylation by GsfB/GsfCMethylated precursor for halogenation
Griseophenone B4-Hydroxy-6-chloro-2-methoxy-3-methylbenzophenoneC₁₅H₁₃ClO₄Regiospecific chlorination by GsfIDirect precursor to grisan core
DehydrogriseofulvinSpirocyclic grisanC₁₇H₁₅ClO₅Oxidative coupling by GsfFPenultimate precursor to griseofulvin

Enzymatic Conversion of Benzophenone Intermediates to Griseophenone B via Halogenation

The biosynthetic transformation of griseophenone C to griseophenone B constitutes a crucial halogenation step introducing chlorine at the C6 position of the phloroglucinol ring. This reaction is mediated by GsfI, a flavin-dependent halogenase (FDH) that exhibits strict regiospecificity for the C6 position. Unlike non-specific haloperoxidases that employ electrophilic hypohalous acids, FDHs like GsfI utilize Flavin Adenine Dinucleotide (FADH₂) and molecular oxygen to generate a transient hypohalite species within a protected enzymatic pocket. This confined environment enables precise chlorine positioning on electron-rich substrates through a mechanism involving lysine-mediated chlorine transfer [2] [4].

The structural specificity of GsfI prevents off-target halogenation and ensures pathway fidelity. Gene deletion studies (ΔgsfI) in Penicillium aethiopicum result in exclusive production of dechlorinated analogs (e.g., dechlorogriseofulvin), confirming GsfI's indispensable role in chlorinating the benzophenone precursor. Biochemical characterization reveals that GsfI exhibits narrow substrate tolerance, efficiently halogenating only pathway-specific benzophenones like griseophenone C rather than structurally similar molecules. This enzymatic precision ensures metabolic efficiency in the crowded cellular environment [2] [4].

Comparative analysis of fungal halogenation mechanisms highlights the evolutionary sophistication of FDHs over earlier-discovered haloperoxidases. While the vanadium-dependent chloroperoxidase from Caldariomyces fumago (discovered in 1966) represented the first characterized fungal halogenating enzyme, its chemical mechanism lacks regiocontrol. In contrast, FDHs like GsfI achieve position-specific halogenation through precise substrate orientation within a dedicated binding pocket. This mechanistic advancement enables fungi to produce complex halogenated natural products with biological activities often enhanced by halogen presence [2] [4].

Table 2: Fungal Halogenases Involved in Benzophenone Modification

Halogenase TypeRepresentative EnzymeCofactor RequirementsMechanistic CharacteristicsBiological Role
Flavin-Dependent (FDH)GsfI (Griseofulvin pathway)FADH₂, O₂Regiospecific chlorination via enzymatic hypohaliteGriseophenone C → Griseophenone B
Vanadium HaloperoxidasevCPO (Curvularia inaequalis)V⁵⁺, H₂O₂Electrophilic halogenation without positional controlBroad-spectrum halogenation in secondary metabolism
Non-Heme Iron HalogenaseRdc2 (Pochonia chlamydosporia)Fe²⁺, α-ketoglutarate, O₂Radical-based halogenationAliphatic halogenation in rhodocladic acid pathway
Haloperoxidase (Heme)CPO (Caldariomyces fumago)Heme, H₂O₂Peroxide-dependent halogenationInitial discovery of enzymatic halogenation (1966)

Evolutionary Conservation of Griseophenone B-Producing Gene Clusters Across Ascomycetes

The genetic architecture responsible for griseophenone B production resides within the griseofulvin biosynthetic gene cluster (gsf BGC), first identified in Penicillium aethiopicum through genome mining. This cluster spans approximately 25 kilobases and contains thirteen core genes: gsfA–gsfK, gsfR1, and gsfR2. Phylogenetic analysis of these clusters across ascomycetes reveals a pattern of evolutionary conservation punctuated by lineage-specific modifications. The core enzymatic components—particularly the NR-PKS (GsfA), O-methyltransferases (GsfB, GsfC), and flavin-dependent halogenase (GsfI)—exhibit significant sequence conservation across griseofulvin-producing species including Penicillium griseofulvum, Penicillium vulpinum, and Xylaria flabelliformis. This conservation suggests strong selective pressure maintaining the pathway's functionality [4].

The evolutionary distribution of intact gsf clusters across ascomycetes reveals a discontinuous pattern indicative of complex evolutionary dynamics. While multiple Penicillium species retain nearly identical clusters, the presence of partial clusters in Memnoniella echinata (retaining only seven of thirteen genes) suggests instances of cluster decay in certain lineages. Conversely, the identification of complete gsf clusters in phylogenetically distant xylariaceous fungi (Xylaria flabelliformis) implies either vertical inheritance from an ancient ancestor or horizontal gene transfer (HGT). The clusters' frequent association with mobile genetic elements (transposases, retrotransposons) and their genomic positioning near telomeres provide mechanistic plausibility for HGT events [4] [9].

Regulatory evolution within the gsf clusters manifests through divergence in transcription factor binding sites despite protein sequence conservation. Comparative genomic analyses reveal that while the enzymatic components (GsfA-I) maintain functional conservation, their cis-regulatory elements exhibit species-specific variations. These differences likely reflect regulatory co-option, whereby the griseophenone B/griseofulvin pathway has been integrated into distinct regulatory networks in different fungal lineages. For instance, in plant-pathogenic Penicillium species, the pathway shows enhanced expression during host interaction, whereas in endophytic Xylaria species, it demonstrates constitutive expression potentially serving antifungal defense in symbiotic contexts [4] [9].

Table 3: Evolutionary Conservation of gsf Cluster Genes Across Ascomycete Fungi

Gene SymbolProtein FunctionConservation Frequency (%)Functional CriticalityDomain Architecture
gsfANon-reducing PKS100%Essential (benzophenone scaffold formation)SAT-KS-AT-PT-ACP
gsfIFAD-dependent halogenase100%Essential (griseophenone B formation)FAD-binding domain, Halogenase domain
gsfBO-Methyltransferase92%High (prevents off-pathway dehydration)Methyltransferase domain
gsfCO-Methyltransferase92%High (regiospecific methylation)Methyltransferase domain
gsfFCytochrome P450 oxidase85%Essential (grisan formation)P450 monooxygenase domain
gsfR1Transcription factor77%Regulatory (variable impact)Zn₂Cys₆ binuclear cluster

The biosynthetic versatility of the gsf cluster is evidenced by its capacity to produce both chlorinated and non-chlorinated benzophenone derivatives. In species lacking GsfI homologs or under low-chloride conditions, the pathway naturally redirects toward dechlorogriseofulvin production via griseophenone C accumulation. This metabolic flexibility may confer ecological advantages in diverse environments with variable halide availability. The evolutionary persistence of this bifurcated pathway suggests that both chlorinated and non-chlorinated benzophenone/grisan derivatives provide selective benefits under different physiological or environmental conditions [2] [4].

  • Griseophenone B
  • Griseofulvin
  • Norlichexanthone (5a)
  • Griseophenone C
  • Dehydrogriseofulvin
  • Dechlorogriseofulvin
  • 6-Methylsalicylic acid (6-MSA)
  • Benzophenone 5a
  • 4-Desmethylgriseofulvin (4-DMG)
  • 6-Desmethylgriseofulvin (6-DMG)

Properties

Product Name

Griseophenone B

IUPAC Name

(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone

Molecular Formula

C16H15ClO6

Molecular Weight

338.74 g/mol

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-10(22-2)12(7)15(20)13-9(19)6-11(23-3)14(17)16(13)21/h4-6,18-19,21H,1-3H3

InChI Key

DSJPUSRRLBBBAS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O

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